Cas no 892772-22-4 (6-fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one)

892772-22-4 structure
Produktname:6-fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one
6-fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- F3411-0313
- 6-fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one
- 6-fluoro-3-((4-methoxyphenyl)sulfonyl)-1-methyl-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one
- 892772-22-4
- 6-fluoro-3-(4-methoxyphenyl)sulfonyl-1-methyl-7-(4-methylpiperazin-1-yl)quinolin-4-one
- CCG-167184
- AKOS001924166
- 6-Fluoro-3-[(4-methoxyphenyl)sulfonyl]-1-methyl-7-(4-methyl-1-piperazinyl)-4(1H)-quinolinone
-
- Inchi: 1S/C22H24FN3O4S/c1-24-8-10-26(11-9-24)20-13-19-17(12-18(20)23)22(27)21(14-25(19)2)31(28,29)16-6-4-15(30-3)5-7-16/h4-7,12-14H,8-11H2,1-3H3
- InChI-Schlüssel: BICRFQLPALMGST-UHFFFAOYSA-N
- Lächelt: N1(C)C2=C(C=C(F)C(N3CCN(C)CC3)=C2)C(=O)C(S(C2=CC=C(OC)C=C2)(=O)=O)=C1
Berechnete Eigenschaften
- Genaue Masse: 445.14715559g/mol
- Monoisotopenmasse: 445.14715559g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 8
- Schwere Atomanzahl: 31
- Anzahl drehbarer Bindungen: 4
- Komplexität: 798
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 78.5Ų
- XLogP3: 2.9
Experimentelle Eigenschaften
- Dichte: 1.334±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Siedepunkt: 654.7±55.0 °C(Predicted)
- pka: 7.41±0.42(Predicted)
6-fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3411-0313-3mg |
6-fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one |
892772-22-4 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3411-0313-10mg |
6-fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one |
892772-22-4 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3411-0313-20mg |
6-fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one |
892772-22-4 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F3411-0313-2μmol |
6-fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one |
892772-22-4 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F3411-0313-15mg |
6-fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one |
892772-22-4 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F3411-0313-10μmol |
6-fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one |
892772-22-4 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3411-0313-2mg |
6-fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one |
892772-22-4 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F3411-0313-25mg |
6-fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one |
892772-22-4 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F3411-0313-30mg |
6-fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one |
892772-22-4 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F3411-0313-1mg |
6-fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one |
892772-22-4 | 1mg |
$54.0 | 2023-09-10 |
6-fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one Verwandte Literatur
-
1. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
892772-22-4 (6-fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one) Verwandte Produkte
- 2034608-33-6(5-cyclopropyl-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1,2-oxazole-3-carboxamide)
- 30780-22-4(3-(3-oxobutyl)benzonitrile)
- 12019-23-7(Copper telluride (CuTe))
- 1505396-05-3(1-(Benzo[d]isothiazol-5-yl)ethanone)
- 921053-69-2(N-{1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}naphthalene-1-carboxamide)
- 899718-62-8([[(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl](4-methylphenyl)amino]acetic acid)
- 2228975-64-0(2-3-(methoxymethyl)phenyl-2-methyloxirane)
- 946334-11-8(N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzene-1-sulfonamide)
- 1796901-51-3(2-(2-chlorophenyl)-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]acetamide)
- 1177311-18-0(2-Amino-2-(4-bromophenyl)ethanol oxalate)
Empfohlene Lieferanten
Xiamen PinR Bio-tech Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Minglong (Xianning) Medicine Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

钜澜化工科技(青岛)有限公司
Gold Mitglied
CN Lieferant
Großmenge

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz
